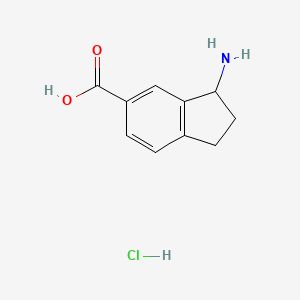![molecular formula C12H11ClN2O2S B2849123 2-Thiophenecarboxylic acid, 5-[[(5-chloro-2-methyl-3-pyridinyl)amino]methyl]- CAS No. 1404456-63-8](/img/structure/B2849123.png)
2-Thiophenecarboxylic acid, 5-[[(5-chloro-2-methyl-3-pyridinyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Thiophenecarboxylic acid, 5-methyl-” is a compound with the formula C6H6O2S . It’s also known by other names such as 2-Carboxy-5-methylthiophene, 2-Methyl-5-thiophenecarboxylic acid, 5-Methyl-2-thiophenecarboxylic acid, 5-Methyl-2-thiophenecaroboxylic acid, 5-Methylthiophen-2-carboxylic acid, and 5-Methyl-2-thiophenecarboxylic acid (keto form) .
Molecular Structure Analysis
The molecular structure of “2-Thiophenecarboxylic acid, 5-methyl-” is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
The substance “2-Thiophenecarboxylic acid, 5-methyl-” is a light yellow crystal powder. It dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform .Applications De Recherche Scientifique
Applications in Toxicology and Environmental Health
Research on related compounds, especially those with pyridinyl groups and chloro-substitutions, has been instrumental in toxicology and environmental health studies. For example, studies on aromatic amino compounds like 5-amino-2-(trifluoromethyl)pyridine have highlighted their role as intermediates in pharmaceutical product synthesis. These compounds' toxicity profiles, absorption through the respiratory tract, and potential for causing methemoglobinemia and toxic encephalopathy underline the importance of safety and caution in industrial production (Y. Tao, L. Shi, Jie Han, X. Jian, Yongsheng Li, 2022).
Environmental Exposure Studies
Compounds with structural similarities are often studied for their environmental impact and exposure levels in humans, particularly in the context of pesticide use and exposure. For instance, research on organophosphorus (OP) and pyrethroid (PYR) compounds, which share functional group characteristics with the compound , provides insights into the extent of environmental exposure among populations, including vulnerable groups like preschool children. These studies are critical for developing public health policies regarding the regulation and use of chemical compounds (Kateryna Babina, M. Dollard, L. Pilotto, J. Edwards, 2012).
Clinical and Biochemical Research
In the realm of clinical and biochemical research, compounds with similar structures are examined for their pharmacokinetics, potential therapeutic uses, and biochemical interactions within the human body. For example, studies on aromatic L-amino acid decarboxylase (AADC) deficiency have utilized compounds with similar molecular structures to understand treatment outcomes, clinical follow-up, and molecular findings in patients affected by this condition. These investigations highlight the importance of understanding the biochemical pathways and therapeutic implications of chemical compounds in clinical settings (L. Brun, L. Ngu, W. Keng, et al., 2010).
Propriétés
IUPAC Name |
5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-10(4-8(13)5-14-7)15-6-9-2-3-11(18-9)12(16)17/h2-5,15H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKYGDFHVZHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)
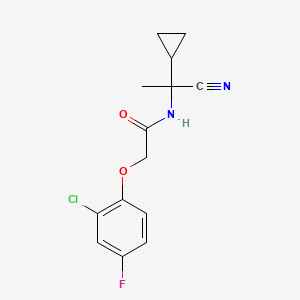

![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)
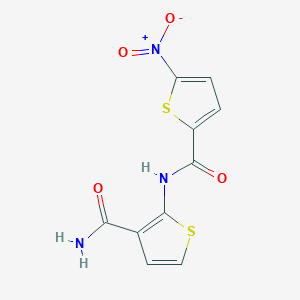
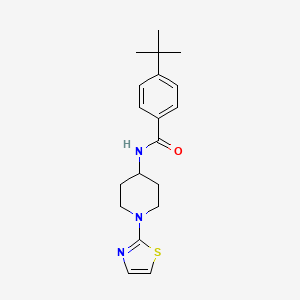

![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate](/img/structure/B2849050.png)

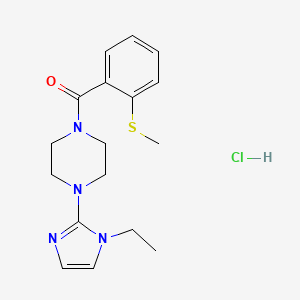


![N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-(4-chlorophenyl)urea](/img/structure/B2849057.png)
